(2S)-2-methylpentadecanoyl-CoA

Enzymology Lipid Metabolism Mitochondrial Fatty Acid Oxidation

(2S)-2-Methylpentadecanoyl-CoA is a (2S)-2-methylacyl-CoA derivative formed by the condensation of coenzyme A with (2S)-2-methylpentadecanoic acid. As a branched-chain isomer of palmitoyl-CoA, it serves as a critical probe for studying the stereospecificity of mitochondrial and peroxisomal enzymes involved in the metabolism of 2-methyl-branched fatty acids, such as pristanic acid.

Molecular Formula C37H66N7O17P3S
Molecular Weight 1005.9 g/mol
Cat. No. B15599454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-methylpentadecanoyl-CoA
Molecular FormulaC37H66N7O17P3S
Molecular Weight1005.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H66N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(2)36(49)65-20-19-39-27(45)17-18-40-34(48)31(47)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-30(60-62(50,51)52)29(46)35(59-26)44-24-43-28-32(38)41-23-42-33(28)44/h23-26,29-31,35,46-47H,5-22H2,1-4H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t25-,26+,29+,30+,31-,35+/m0/s1
InChIKeyFWYJQYHZZHUZRP-CQCJWWKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S)-2-Methylpentadecanoyl-CoA: Stereochemically Defined Acyl-CoA for Branched-Chain Lipid Metabolism Research


(2S)-2-Methylpentadecanoyl-CoA is a (2S)-2-methylacyl-CoA derivative formed by the condensation of coenzyme A with (2S)-2-methylpentadecanoic acid [1]. As a branched-chain isomer of palmitoyl-CoA, it serves as a critical probe for studying the stereospecificity of mitochondrial and peroxisomal enzymes involved in the metabolism of 2-methyl-branched fatty acids, such as pristanic acid [2]. Its defined (2S) stereochemistry is essential for investigating enzyme mechanisms that discriminate between enantiomeric substrates.

Why Unspecified or Racemic 2-Methylpentadecanoyl-CoA Cannot Replace the (2S) Isomer


Enzymes that act on 2-methyl-branched acyl-CoA substrates, including mitochondrial acyl-CoA dehydrogenases and peroxisomal oxidases, exhibit stringent stereospecificity, exclusively recognizing the (2S)-enantiomer [1]. Substitution with the (2R)-enantiomer or a racemic mixture leads to no measurable enzymatic activity in key assays and, in some systems, the (2R)-enantiomer acts as a competitive inhibitor [2]. Consequently, using an undefined stereochemical mixture introduces experimental variability, masks true kinetic parameters, and can lead to erroneous conclusions about enzyme function or pathway flux. The data below quantitatively establish why only the pure (2S)-isomer is suitable for rigorous scientific investigation.

Quantitative Evidence Guide: (2S)-2-Methylpentadecanoyl-CoA vs. Comparators


Enzymatic Activity: LCAD Prefers (2S)-2-Methylpentadecanoyl-CoA Over Its (2R) Enantiomer

Purified human long-chain acyl-CoA dehydrogenase (LCAD) demonstrates high specific activity with (2S)-2-methylpentadecanoyl-CoA, while no activity is detectable with the (2R)-enantiomer [1]. This stark stereochemical contrast establishes the absolute requirement for the (2S)-form in functional studies of mitochondrial branched-chain fatty acid oxidation.

Enzymology Lipid Metabolism Mitochondrial Fatty Acid Oxidation

Comparative Activity: LCAD Processes (2S)-2-Methylpentadecanoyl-CoA and Palmitoyl-CoA with Distinct Kinetics

A direct comparison using the same purified enzyme preparation reveals that human LCAD exhibits different specific activities for its straight-chain and branched-chain substrates. With palmitoyl-CoA, LCAD shows a specific activity of 390 mU/mg protein, while with (2S)-2-methylpentadecanoyl-CoA, the activity is 340 mU/mg protein [1]. This 12.8% difference highlights that branched-chain and straight-chain substrates are not processed with identical efficiency, an important consideration for competitive substrate assays or metabolic flux studies.

Enzyme Kinetics Substrate Specificity Lipid Metabolism

Stereospecificity of Peroxisomal Oxidases: S-Isomer is Active, R-Isomer is Inhibitory

Rat liver peroxisomal oxidases display absolute stereospecificity. Both trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase catalyze the desaturation of the (2S)-isomer of 2-methylpentadecanoyl-CoA but show no activity with the (2R)-isomer [1]. Critically, the (2R)-isomer is not merely inert; it actively inhibits trihydroxycoprostanoyl-CoA oxidase, introducing a confounding variable if present as a contaminant in racemic preparations.

Peroxisomal Beta-Oxidation Enzyme Inhibition Stereochemistry

Racemase Activity Quantified: (R)-Isomer Conversion by α-Methylacyl-CoA Racemase

While (2R)-2-methylpentadecanoyl-CoA is not a substrate for primary oxidative enzymes, it is a target for α-methylacyl-CoA racemase (Mcr). Recombinant Mcr from Mycobacterium sp. strain P101 was shown to catalyze the racemization of (2R)-2-methylpentadecanoyl-CoA with a specific activity of 0.21 μmol/min/mg protein [1]. This activity provides a baseline for the racemase-dependent conversion of the (2R)-enantiomer to the metabolically active (2S)-form.

Racemase Enzyme Kinetics Mycobacterium

MCAD Activity Confirms Broad Mitochondrial S-Enantiomer Specificity

The stereospecificity for the (2S)-enantiomer is not limited to LCAD. Purified human medium-chain acyl-CoA dehydrogenase (MCAD) was also shown to utilize (2S)-2-methylpentadecanoyl-CoA as a substrate, while exhibiting no measurable activity with the (2R)-enantiomer [1]. This finding generalizes the S-enantiomer requirement across multiple mitochondrial acyl-CoA dehydrogenases, reinforcing the functional importance of stereochemical purity.

Medium-Chain Acyl-CoA Dehydrogenase Stereospecificity Mitochondrial Beta-Oxidation

Validated Research Applications for (2S)-2-Methylpentadecanoyl-CoA


Studying LCAD and MCAD Stereospecificity in Mitochondrial Fatty Acid Oxidation

Use as a defined substrate to probe the active site geometry and stereospecificity of human long-chain (LCAD) and medium-chain (MCAD) acyl-CoA dehydrogenases, based on the documented activity with the (2S)-isomer and complete lack of activity with the (2R)-enantiomer [1].

Investigating Peroxisomal Branched-Chain Fatty Acid Beta-Oxidation

Employ as a stereochemically pure substrate to characterize the activity and inhibition kinetics of peroxisomal oxidases, such as trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase, which are known to exclusively desaturate the (2S)-isomer while being inhibited by the (2R)-isomer [2].

Developing and Validating Racemase Enzyme Assays

Utilize the (2R)-enantiomer as a substrate to measure the specific activity of α-methylacyl-CoA racemases (e.g., Mcr from Mycobacterium), with a validated specific activity of 0.21 μmol/min/mg protein, enabling the study of stereochemical inversion in branched-chain lipid metabolism [3].

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